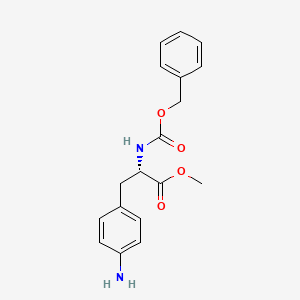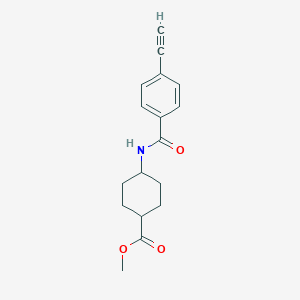![molecular formula C15H13BrN2O5S2 B14764802 1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-(phenylsulfonyl)-, 2-methanesulfonate](/img/structure/B14764802.png)
1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-(phenylsulfonyl)-, 2-methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-(phenylsulfonyl)-, 2-methanesulfonate is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in cancer treatment due to their ability to inhibit specific signaling pathways .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-(phenylsulfonyl)-, 2-methanesulfonate typically involves multiple steps. One common synthetic route includes the cyclization of a pyridine derivative with an appropriate brominated precursor, followed by sulfonylation and methanesulfonate formation. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions, such as using sodium iodide in acetone.
Sulfonylation: The phenylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base like triethylamine.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-(phenylsulfonyl)-, 2-methanesulfonate has been extensively studied for its potential in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of cell signaling pathways, particularly those involving fibroblast growth factor receptors (FGFRs).
Medicine: The compound has shown promise as an inhibitor of FGFRs, which are implicated in various cancers.
Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. By binding to these receptors, the compound prevents their activation and subsequent signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrrolopyridine derivatives, such as:
- 1H-Pyrrolo[2,3-b]pyridine, 2-methyl-
- 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- 7-Bromo-4-(trifluoromethyl)-1H-indole
Compared to these compounds, 1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-(phenylsulfonyl)-, 2-methanesulfonate exhibits unique properties due to the presence of the methanesulfonate group, which enhances its solubility and bioavailability .
Properties
Molecular Formula |
C15H13BrN2O5S2 |
|---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridin-2-yl]methyl methanesulfonate |
InChI |
InChI=1S/C15H13BrN2O5S2/c1-24(19,20)23-10-11-9-13-14(16)7-8-17-15(13)18(11)25(21,22)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
YSJYNBSTYGLYDY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


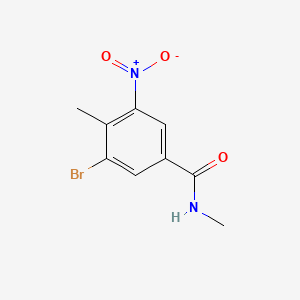
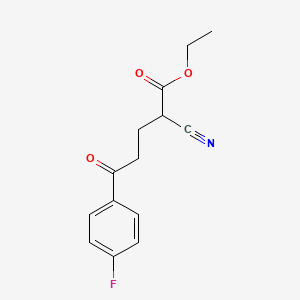
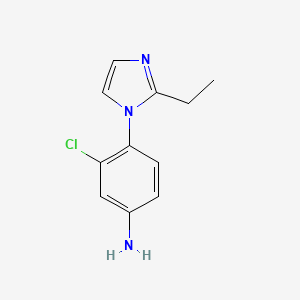
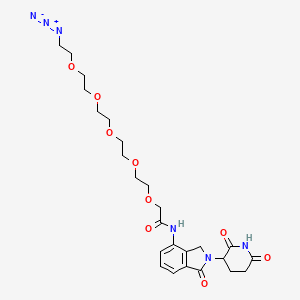
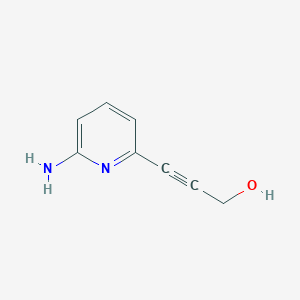
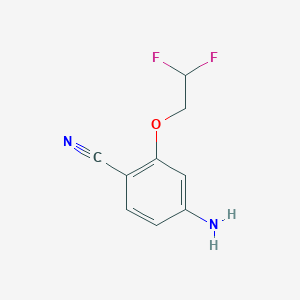
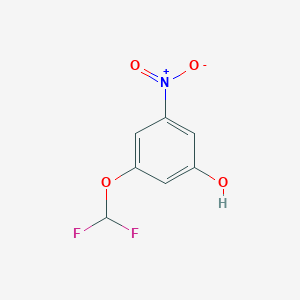
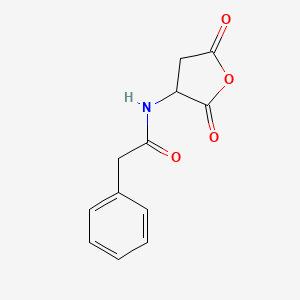
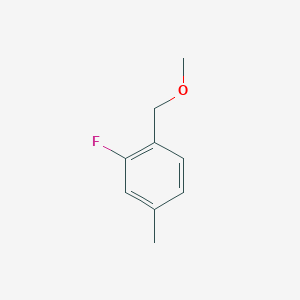
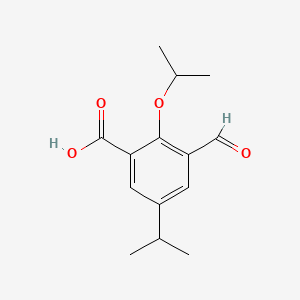
![3-[[(2S,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-2-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14764765.png)
